

Technical Guide: Physical and Chemical Properties of 2-Bromocyclohex-2-en-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromocyclohex-2-en-1-one

Cat. No.: B1278525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromocyclohex-2-en-1-one**, a valuable intermediate in organic synthesis. The information compiled herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physical Properties

2-Bromocyclohex-2-en-1-one is a cyclic ketone with the molecular formula C₆H₇BrO.^[1] It is also known by the synonym 2-bromo-2-cyclohexen-1-one.^{[1][2]} The compound typically appears as a solid, with some sources describing it as a slightly yellow powder.^{[3][4]}

The following table summarizes the key quantitative physical data available for **2-Bromocyclohex-2-en-1-one**:

Property	Value	Source(s)
Molecular Weight	175.02 g/mol	[2][5]
Melting Point	72.5-75 °C	[1][2]
Boiling Point	235.167 °C at 760 mmHg	[1][2]
Density	1.612 g/cm ³	[1][2]
Refractive Index	1.561	[1][2]
Flash Point	108.055 °C	[1][2]
Vapor Pressure	0.051 mmHg at 25°C	[1]
Topological Polar Surface Area	17.1 Å ²	[2][5]
XLogP3	1.8	[2][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromocyclohex-2-en-1-one**.

Spectrum Type	Key Peaks / Signals
¹ H NMR (400 MHz, CDCl ₃)	δ: 2.04-2.10 (m, 2 H), 2.43-2.47 (m, 2 H), 2.60-2.64 (m, 2 H), 7.42 (t, J = 4.5 Hz, 1 H)[3]
¹³ C NMR (100 MHz, CDCl ₃)	δ: 22.8, 28.5, 37.5, 123.5, 147.9, 191.1[3]

Experimental Protocols

Synthesis of 2-Bromocyclohex-2-en-1-one

A common and efficient method for the synthesis of **2-Bromocyclohex-2-en-1-one** involves the bromination of cyclohex-2-enone. The following protocol is adapted from a procedure published in *Organic Syntheses*.[3]

Materials:

- Cyclohex-2-enone
- Dichloromethane (CH_2Cl_2)
- Bromine (Br_2)
- Nitrogen gas (N_2)
- Aqueous sodium bicarbonate (NaHCO_3) solution
- Aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- tert-Butyl methyl ether ($t\text{-BuOMe}$)
- n-Heptane

Equipment:

- 3-necked, 500-mL, round-bottomed flask
- Magnetic stir bar
- 25-mL addition funnel with a gas inlet adapter
- Gas bubbler
- Glass stopper
- Rubber septum
- Thermocouple probe
- Separatory funnel
- Filter funnel

- Rotary evaporator

Procedure:

- A 3-necked, 500-mL, round-bottomed flask equipped with a magnetic stir bar is charged with cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv) and CH_2Cl_2 (150 mL).
- The center neck is fitted with a 25-mL addition funnel equipped with a gas inlet adapter connected to a nitrogen line and gas bubbler. One outer neck is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.
- The reaction mixture is cooled to 0 °C.
- A solution of bromine (8.0 mL, 156 mmol, 1.0 equiv) in CH_2Cl_2 (25 mL) is added dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
- The reaction is quenched by the addition of saturated aqueous NaHCO_3 solution (100 mL) followed by 10% aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution (50 mL).
- The layers are separated, and the aqueous layer is extracted with CH_2Cl_2 (2 x 50 mL).
- The combined organic layers are washed with brine (50 mL), dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure to afford the crude product.
- The crude 2-bromo-2-cyclohexen-1-one can be purified by recrystallization. To a 100-mL round-bottomed flask, add the crude product (7.80 g) and t-BuOMe (10 mL) and stir for 5 minutes. Add n-heptane (10 mL) over 10 minutes. Stir the resulting slurry for 20 minutes at room temperature, then filter and wash with n-heptane (10 mL) to yield purified 2-bromo-2-cyclohexen-1-one as an off-white solid.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromocyclohex-2-en-1-one** from cyclohex-2-enone.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromocyclohex-2-en-1-one**.

Safety Information

2-Bromocyclohex-2-en-1-one is harmful if swallowed and causes skin and serious eye irritation.^[5] It may also cause respiratory irritation.^[5] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 50870-61-6,2-Bromocyclohex-2-en-1-one | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Bromocyclohex-2-en-1-one | 50870-61-6 [sigmaaldrich.com]
- 5. 2-Bromocyclohex-2-en-1-one | C₆H₇BrO | CID 10965037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 2-Bromocyclohex-2-en-1-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1278525#physical-properties-of-2-bromocyclohex-2-en-1-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com